molecular formula C5H10FN B13470393 (2R,4S)-4-fluoro-2-methylpyrrolidine

(2R,4S)-4-fluoro-2-methylpyrrolidine

Cat. No.: B13470393
M. Wt: 103.14 g/mol
InChI Key: VDQWBMJIPFGCSK-UHNVWZDZSA-N
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Description

(2R,4S)-4-fluoro-2-methylpyrrolidine is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring substituted with a fluorine atom at the 4-position and a methyl group at the 2-position, making it a valuable building block for the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-4-fluoro-2-methylpyrrolidine typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a 4-fluoro-2-methylpyrrole derivative, using a chiral catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with a chiral ligand to induce the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-4-fluoro-2-methylpyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

(2R,4S)-4-fluoro-2-methylpyrrolidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,4S)-4-fluoro-2-methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the chiral centers play crucial roles in determining the compound’s binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating target enzymes, leading to various therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of a fluorine atom and a methyl group in this compound imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for drug design and development .

Properties

Molecular Formula

C5H10FN

Molecular Weight

103.14 g/mol

IUPAC Name

(2R,4S)-4-fluoro-2-methylpyrrolidine

InChI

InChI=1S/C5H10FN/c1-4-2-5(6)3-7-4/h4-5,7H,2-3H2,1H3/t4-,5+/m1/s1

InChI Key

VDQWBMJIPFGCSK-UHNVWZDZSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](CN1)F

Canonical SMILES

CC1CC(CN1)F

Origin of Product

United States

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